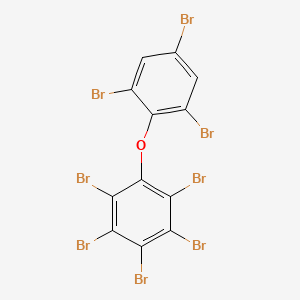

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABCBOJTHQTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196255 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-54-5 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant. It belongs to the group of polybrominated diphenyl ethers (PBDEs). The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment. It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides.

Mode of Action

The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire. It is used in conjunction with antimony trioxide as a flame retardant. The compound works by releasing bromine atoms when the material is exposed to high temperatures. These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material.

Biochemical Pathways

It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects.

Pharmacokinetics

It is known that the compound has low solubility in water, which could affect its distribution and elimination in the environment and in organisms.

Result of Action

The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials. This can help prevent the spread of fires and reduce damage caused by fires. The compound can also accumulate in the environment and in organisms, potentially leading to health effects.

Action Environment

The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures. Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide.

Biochemical Analysis

Biochemical Properties

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function.

Cellular Effects

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species.

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed.

Metabolic Pathways

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity.

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules.

Biological Activity

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether (also referred to as OctaBDE or BDE-203) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various applications due to their effectiveness in preventing fires. However, concerns regarding their environmental persistence and potential health risks have led to increased scrutiny and regulation of these compounds. This article explores the biological activity of OctaBDE, focusing on its toxicological effects, mechanisms of action, and implications for human and ecological health.

- Molecular Formula: C12H2Br8O

- Molecular Weight: Approximately 785.376 g/mol

- Structure: OctaBDE consists of two phenyl rings connected by an ether bond with eight bromine atoms substituted at specific positions.

1. Endocrine Disruption

Research indicates that OctaBDE acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) in gene promoter regions, influencing gene expression related to metabolic processes. This interaction can disrupt endocrine functions by altering hormonal signaling pathways.

2. Toxicological Effects

OctaBDE has been associated with various toxicological effects:

- Aquatic Toxicity: Studies have shown that OctaBDE can induce toxicity in aquatic organisms, leading to concerns about its bioaccumulation and biomagnification in food webs .

- Developmental Toxicity: Research involving animal models indicates that exposure to OctaBDE can result in developmental abnormalities and neurobehavioral changes in offspring .

- Metabolic Interference: OctaBDE has been shown to interfere with human metabolic processes, potentially leading to adverse health effects such as thyroid hormone disruption and liver enlargement .

Environmental Persistence and Bioaccumulation

OctaBDE is classified as a persistent organic pollutant (POP) due to its stability and tendency to bioaccumulate in the environment. Its degradation products are often more toxic than the parent compound, raising additional environmental concerns . The compound has been detected in various environmental matrices, including sediments and biota from coastal waters, indicating widespread distribution and persistence .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on teleost fishes revealed that OctaBDE concentrations were detected at ng/g lipid levels. These findings highlight the potential for bioaccumulation in aquatic ecosystems and the associated risks for higher trophic levels .

Case Study 2: Developmental Impact on Rodents

In a rodent model study, pregnant dams exposed to OctaBDE exhibited reduced thyroid hormone levels, which correlated with behavioral changes in their offspring. This suggests that even low-level exposure during critical developmental windows can lead to significant neurodevelopmental effects .

Comparative Analysis of PBDE Congeners

The biological activity of OctaBDE can be compared with other PBDE congeners such as pentaBDE and decaBDE. The following table summarizes key differences:

| Congener | Toxicity Level | Bioaccumulation Potential | Endocrine Disruption |

|---|---|---|---|

| OctaBDE | Moderate | High | Yes |

| PentaBDE | High | Very High | Yes |

| DecaBDE | Low | Moderate | Limited |

Scientific Research Applications

Flame Retardancy

The primary application of octa-BDE is as a flame retardant . It is incorporated into a wide range of materials to reduce flammability and improve fire safety. The mechanism by which octa-BDE functions involves the release of bromine radicals during combustion, which interfere with the combustion process and inhibit flame propagation. Additionally, it forms a protective char layer that further prevents fire spread.

Environmental Studies

Octa-BDE serves as a model compound in environmental chemistry research to study the behavior and fate of brominated flame retardants in ecosystems. Its persistence and potential for bioaccumulation make it a subject of investigation regarding its environmental impact and degradation pathways .

Toxicological Research

Research has focused on the toxicological effects of octa-BDE on biological systems. Studies have indicated potential endocrine-disrupting properties and reproductive toxicity across various species. Investigations into its effects on human health are ongoing, with findings suggesting that exposure may lead to developmental issues and neurotoxicity .

Industrial Applications

In industrial settings, octa-BDE is widely used in manufacturing processes involving plastics, textiles, and electronic equipment. Its incorporation can be up to 30% by weight in some products . However, due to its environmental persistence and health risks, its usage is increasingly scrutinized.

Case Study 1: Toxicity Assessment

A comprehensive inhalation study assessed the reproductive toxicity of octa-BDE, identifying the liver as the most sensitive organ affected by exposure. The study established a no-observed-adverse-effect concentration (NOAEC) of 1 mg/m³ for liver toxicity .

Case Study 2: Environmental Impact

Research has shown that octa-BDE can leach into the environment from products containing it. A study detailed how sewage sludge contributes to soil deposition of octa-BDE, raising concerns about its long-term ecological effects and potential for bioaccumulation in aquatic organisms .

Case Study 3: Regulatory Scrutiny

Due to its potential health risks and environmental persistence, octa-BDE has been subject to regulatory assessments in Europe and other regions. The findings have led to recommendations for risk reduction strategies and potential restrictions on its use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

PBDEs vary in bromination patterns, influencing their environmental behavior and toxicity. Below is a comparative analysis of BDE-204 with other PBDEs:

Key Observations :

- Bromination and Bioavailability : Lower brominated PBDEs (e.g., BDE-47, BDE-99) exhibit higher bioaccumulation in humans and wildlife due to greater lipid solubility and resistance to metabolic breakdown . BDE-204, with eight bromines, is less bioavailable but may still enter food chains via dust or degradation .

- Structural Similarity : BDE-204 shares partial substructures with BDE-197 and BDE-203, as shown in molecular fingerprinting studies (ECFP analysis), but differs in bromine placement, which affects toxicity and environmental fate .

Environmental Occurrence and Persistence

- BDE-204 : Detected in environmental matrices (e.g., mussels, sediment) and human tissues, though at lower concentrations than pentaBDEs. Levels in Swedish mussels ranged up to 3700 ng/g lipid weight, indicating significant bioaccumulation in marine ecosystems .

- Comparison with Other PBDEs :

- PentaBDEs (e.g., BDE-99, BDE-100) : Dominant in human serum and breast milk due to historical use in furniture foam .

- DecaBDE (BDE-209) : Ubiquitous in electronics and textiles; less persistent in biota but degrades into octaBDEs like BDE-204 under UV light or microbial action .

- HeptaBDEs (e.g., BDE-183) : Major component of OctaBDE mixtures; correlated with neurodevelopmental toxicity in animal models .

Toxicological Profiles

| Endpoint | BDE-204 | BDE-47 (TetraBDE) | BDE-209 (DecaBDE) |

|---|---|---|---|

| Hepatotoxicity | Limited data; suspected lower | High (LOAEL: 1 mg/kg/day) | Low (limited absorption) |

| Thyroid Effects | Not well studied | Significant disruption of T4 | Minimal due to low bioavailability |

| Neurotoxicity | Unknown | Impaired learning/memory in mice | No observed effects |

| Carcinogenicity | No evidence | Classified as possible (IARC) | Not classified |

Notes:

Regulatory Status

Preparation Methods

Bromination of Diphenyl Ether Derivatives

A conventional approach involves the bromination of diphenyl ether using elemental bromine under catalysis by iron or aluminum bromide. The reaction is conducted under carefully controlled temperature and stoichiometric conditions to favor substitution at the 2,2',3,4,4',5,6,6' positions, avoiding overbromination or undesired isomers.

- Catalysts: Iron (Fe) or aluminum bromide (AlBr3).

- Reaction medium: Typically organic solvents such as chloroform or carbon tetrachloride.

- Temperature: Maintained to optimize bromination selectivity.

- Purification: Crystallization or distillation to isolate the pure octabromodiphenyl ether.

Bromination via Aminodiphenyl Ether Precursors

An alternative, more selective method involves:

- Starting from mono- or diaminodiphenyl ethers.

- Subjecting these to octabromination to introduce bromines at targeted positions.

- Followed by diazotization of the amino groups and subsequent reduction to remove the amino functionalities, yielding the brominated diphenyl ether.

This method allows for enhanced regioselectivity and the synthesis of specific octabrominated congeners, including 2,2',3,4,4',5,6,6'-octabromodiphenyl ether.

Detailed Research Findings

A key study by Eriksson et al. (2007) describes the synthesis of six octabromodiphenyl ethers, including this compound (also referred to as BDE-204), using two different synthetic pathways:

- Pathway 1: Bromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction.

- Pathway 2: Bromination of hexa- or heptabromodiphenyl ethers (e.g., BDE-169 or BDE-191) to add the remaining bromine atoms.

The study includes characterization by ^1H NMR, ^13C NMR, electron ionization mass spectrometry, and melting point analysis to confirm the structure and purity of the synthesized compounds.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination of diphenyl ether | Diphenyl ether | Bromine, Fe or AlBr3 | Bromination, purification | Simple, scalable industrial process | Less regioselective, possible isomers |

| Bromination of aminodiphenyl ethers | Mono-/diaminodiphenyl ethers | Bromine, diazotization agents | Bromination, diazotization, reduction | High regioselectivity, pure congeners | Multi-step, more complex |

| Bromination of hexabromo/heptabromo ethers | Hexabromodiphenyl ether (BDE-169) or heptabromo derivative (BDE-191) | Bromine | Further bromination | Efficient for late-stage bromination | Requires pre-synthesized intermediates |

Industrial Production Considerations

Industrial synthesis of this compound typically employs large-scale bromination reactors with:

- Efficient mixing and temperature control.

- Use of catalysts to improve bromination efficiency.

- Purification via crystallization or distillation to meet purity standards for flame retardant applications.

Summary of Key Analytical Data from Research

Q & A

Q. What are the optimal synthetic routes for 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether (BDE-204) in laboratory settings?

BDE-204 can be synthesized via two pathways:

- Pathway 1 : Bromination of 3,4'-diaminodiphenyl ether followed by diazotization and reduction of amino groups to yield BDE-204 .

- Pathway 2 : Direct bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191) to introduce the eighth bromine atom . Key steps include optimization of reaction parameters (temperature, solvent) and purification via recrystallization or chromatography to achieve >95% purity. Characterization involves / NMR and electron ionization mass spectrometry (EIMS) for structural confirmation .

Q. How can researchers detect and quantify BDE-204 in environmental matrices?

- Sample Preparation : Liquid-liquid extraction (e.g., hexane or toluene) followed by cleanup using silica gel chromatography to remove lipid interferences .

- Instrumentation : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using electron capture negative ionization (ECNI) for enhanced sensitivity. BDE-204 elutes at distinct retention times, differentiated from co-eluting isomers using selective ion monitoring (SIM) of 79/81 (bromine isotopes) .

- Quantitation : Calibration with certified reference standards (e.g., 100 µg/mL in hexane) to ensure accuracy .

Q. What are the primary environmental reservoirs and transport mechanisms for BDE-204?

BDE-204 is predominantly found in:

- Sediments : Adsorbs to organic matter due to high hydrophobicity () .

- Biota : Biomagnifies in aquatic food chains, particularly in fish and marine mammals, with lipid-adjusted concentrations up to 460 ng/g reported in human serum . Long-range atmospheric transport is limited due to low vapor pressure, but particulate-bound deposition contributes to its global distribution .

Advanced Research Questions

Q. What are the challenges in isolating BDE-204 from other octabrominated diphenyl ether isomers during analytical procedures?

- Isomer Complexity : BDE-204 is one of 12 possible octabrominated isomers, requiring high-resolution GC columns (e.g., DB-5MS, 30 m × 0.25 µm) for baseline separation .

- Co-elution Issues : Isomers like 2,2',3,3',4,4',5,5'-octabromodiphenyl ether (BDE-194) may overlap; orthogonal methods such as LC-MS/MS with atmospheric pressure photoionization (APPI) can improve specificity .

- Spectral Similarities : ECNI-MS spectra of isomers are nearly identical, necessitating retention time matching with authentic standards for unambiguous identification .

Q. How does the anaerobic degradation of decabromodiphenyl ether (BDE-209) contribute to BDE-204 formation?

- Reductive Debromination : Under anaerobic conditions (e.g., sewage sludge), BDE-209 undergoes stepwise debromination via microbial action, preferentially losing para- and meta-bromines to yield octabrominated congeners like BDE-204 .

- Degradation Kinetics : First-order rate constants () for BDE-209 degradation range from in primed systems to in unprimed systems, with BDE-204 accounting for ~15% of debromination products .

Q. What methodological approaches are used to assess the endocrine-disrupting potential of BDE-204 in vitro?

- Receptor Binding Assays : Competitive binding to thyroid hormone receptors (TRα/TRβ) and estrogen receptor (ER) using -labeled ligands. BDE-204 exhibits IC values >10 µM, suggesting weaker affinity than lower-brominated PBDEs .

- Transcriptional Activation : Luciferase reporter gene assays in HepG2 cells transfected with TR/ER response elements. BDE-204 shows negligible agonistic/antagonistic activity at environmentally relevant concentrations (1–100 nM) .

- Oxidative Stress Markers : Measurement of reactive oxygen species (ROS) in SH-SY5Y neuronal cells via dichlorofluorescein (DCF) fluorescence. BDE-204 induces ROS at ≥10 µM, correlating with mitochondrial membrane depolarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.